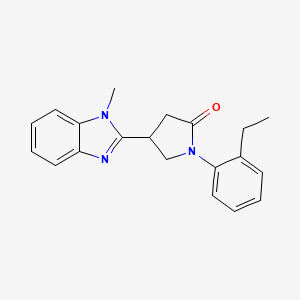![molecular formula C23H21N3O3S B2506329 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide CAS No. 900009-61-2](/img/structure/B2506329.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide" is a derivative of benzamide, which is a significant class of compounds in medicinal chemistry due to their biological activities. Benzamide derivatives are known for their potential applications in various fields, including as antimicrobial agents, anti-inflammatory drugs, and inhibitors of enzymes like TNF-alpha Converting Enzyme (TACE) . The benzimidazole moiety present in the compound is a crucial pharmacophore in drug design, often associated with a wide range of biological activities.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl compound and an amine. In the context of the provided papers, similar compounds have been synthesized using different starting materials and reaction conditions. For instance, a series of N-substituted benzamide derivatives were synthesized from antipyrine, a non-steroidal anti-inflammatory drug, to create compounds with potential biological applications . Another study reported the synthesis of nickel complexes from N-substituted benzamide derivatives, which were then characterized and tested for their catalytic performance in ethylene oligomerization .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzoyl group attached to an amine. The benzimidazole ring system in the compound of interest adds to the complexity of the molecular structure, potentially affecting its binding affinity to biological targets. Single-crystal X-ray diffraction has been used to determine the molecular structures of similar compounds, providing insights into their three-dimensional conformation and potential interaction sites for biological activity .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including hydrolysis, which can lead to the formation of new compounds. For example, a dimethylated benzamide compound was found to hydrolyze into a new compound during the synthesis of nickel complexes . The reactivity of these compounds can be influenced by the substituents on the benzamide moiety, which can affect their biological activity and stability.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties. For instance, the introduction of a sulfonyl group, as seen in the compound of interest, can affect the compound's hydrophilicity and potentially its bioavailability. The intermolecular interactions, such as hydrogen bonding and π-interactions, play a crucial role in the solid-state packing of these compounds, as revealed by Hirshfeld surface analysis and DFT calculations .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
One of the primary applications of this compound and its derivatives has been in the synthesis of novel classes of inhibitors with antiviral activities. For instance, compounds structurally related to benzimidazoles have been designed and tested as antirhinovirus agents. These compounds incorporate features such as the isopropylsulfonyl group, which has been identified as a potent substituent in enhancing activity within the benzimidazole structure-activity relationship (SAR) (Hamdouchi et al., 1999).
Antimicrobial and Antifungal Applications
Further research has explored the synthesis of novel benzimidazole derivatives for antimicrobial and antifungal applications. These derivatives demonstrate significant biological activity, showcasing the potential of benzimidazole-based compounds in addressing microbial resistance (Ahamed A. Jafar et al., 2010).
Anticancer Activity
Additionally, benzimidazole derivatives have been evaluated for their anticancer properties. Research into the design, synthesis, and anticancer evaluation of various benzimidazole acetohydrazide derivatives has highlighted their potential as epidermal growth factor receptor (EGFR) inhibitors, although with varying degrees of efficacy (Serkan Demirel et al., 2017).
Photophysical Properties and Fluorescence Applications
The study of photophysical properties and the synthesis of fluorescent derivatives of benzimidazole compounds also represent a significant area of interest. These derivatives have applications in materials science, particularly due to their fluorescence in solution and thermal stability (Vikas Padalkar et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-15(2)30(28,29)17-9-7-8-16(14-17)23(27)26-19-11-4-3-10-18(19)22-24-20-12-5-6-13-21(20)25-22/h3-15H,1-2H3,(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGFOSHBGBXTMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2506247.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B2506248.png)

![2-Benzylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2506250.png)



![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3,4-diethoxyphenyl)ethanone](/img/structure/B2506256.png)

![N-[5-[2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2506259.png)
![(E)-3-[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2506262.png)
![N-(2-Bromophenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide](/img/structure/B2506265.png)
![4-methyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2506266.png)
![3-(2-ethoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2506269.png)